4-(4-Iodophenyl)morpholine
Overview
Description
4-(4-Iodophenyl)morpholine is a useful research compound. Its molecular formula is C10H12INO and its molecular weight is 289.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Antimicrobial Properties: A study highlighted the morpholine group, including compounds like 4-(Phenylsulfonyl) morpholine, for their antimicrobial properties. This compound showed modulating activity against various strains of microorganisms, including multi-resistant strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi such as Candida albicans, C. tropicalis, and C. krusei (Oliveira et al., 2015).
Biological Activity and Characterization
- Characterization and Biological Activity: Another compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized for its antibacterial, antioxidant, and anti-TB activities. It demonstrated remarkable anti-TB activity and superior antimicrobial properties (Mamatha S.V et al., 2019).
Application in Material Science
- Hybrid Polymeric Iodoplumbates: Morpholine and its derivatives were used in synthesizing hybrid polymeric iodoplumbates. These compounds exhibit semiconductor nature and nonlinear optical (NLO) activities, which could be significant in material science applications (Li et al., 2010).
Applications in Medicinal Chemistry
- Inhibitors for PI3K-AKT-mTOR Pathway: A study described the discovery of a non-nitrogen containing morpholine isostere used in potent and selective inhibitors of the mTORC1 and mTORC2, which are significant in cancer therapy and research (Hobbs et al., 2019).
Synthesis and Pharmacological Assessment
- Synthesis and Evaluation as Molluscicidal Agent: A 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate compound, incorporating a morpholine moiety, demonstrated good molluscicidal effects. This can be applied in pest control and related fields (Duan et al., 2014).
Mechanism of Action
Target of Action
This compound is a derivative of morpholine, which is commonly used as a solvent in chemistry
Biochemical Pathways
Morpholine derivatives are found in various agrochemical fungicides and bactericides , suggesting that they may interact with biochemical pathways related to these functions.
Safety and Hazards
Properties
IUPAC Name |
4-(4-iodophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEREUIIUISPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383632 | |
Record name | 4-(4-Iodophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87350-77-4 | |
Record name | 4-(4-Iodophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Iodophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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